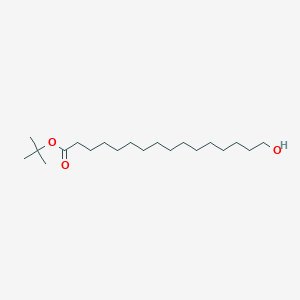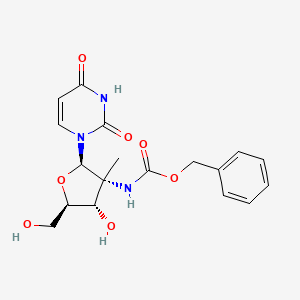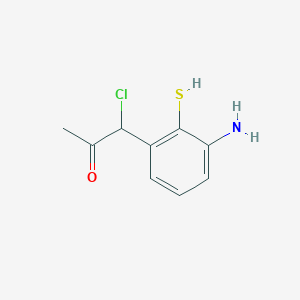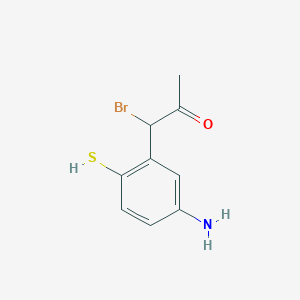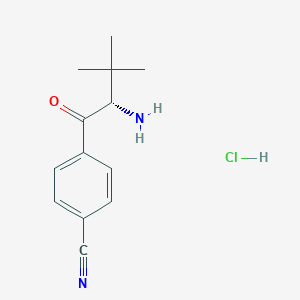
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structural features, including an amino group, a benzonitrile moiety, and a chiral center, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with (S)-2-amino-3,3-dimethylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride has several applications in scientific research, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Biology: As a probe to study biological pathways and molecular interactions.
Industrial Chemistry: As a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile: The non-chiral version of the compound.
4-(2-Amino-3,3-dimethylbutanoyl)benzoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
(S)-4-(2-Amino-3,3-dimethylbutanoyl)benzonitrile hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties and biological activities
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-[(2S)-2-amino-3,3-dimethylbutanoyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2,3)12(15)11(16)10-6-4-9(8-14)5-7-10;/h4-7,12H,15H2,1-3H3;1H/t12-;/m1./s1 |
InChI Key |
XFSOFAHZSZZJFE-UTONKHPSSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)C1=CC=C(C=C1)C#N)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




